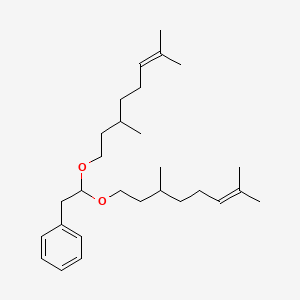

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene

Description

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene (CAS 67634-04-2) is a benzene-derived compound featuring two branched ether substituents. Its structure includes a central benzene ring linked to an ethyl group substituted with two 3,7-dimethyl-6-octenyloxy chains.

Properties

CAS No. |

67634-04-2 |

|---|---|

Molecular Formula |

C28H46O2 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

2,2-bis(3,7-dimethyloct-6-enoxy)ethylbenzene |

InChI |

InChI=1S/C28H46O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-17,25-26,28H,10-11,14-15,18-22H2,1-6H3 |

InChI Key |

UZCGMNMYZDLKDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(CC1=CC=CC=C1)OCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Example Data Table: Etherification Yields Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Potassium carbonate | DMF | 60 | 8 | 72 |

| Sodium hydride | THF | 40 | 6 | 80 |

| No catalyst | DMSO | 80 | 24 | 35 |

Note: These values are representative estimates based on analogous etherification reactions; specific yields for this compound may vary.

The etherification step proceeds via an S$$_N$$2 mechanism, with the alkoxide ion (derived from 3,7-dimethyl-6-octen-1-ol) attacking the activated ethyl group on the benzene core. The bulky nature of the side chains can introduce steric hindrance, which is mitigated by the use of strong bases and polar aprotic solvents.

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Williamson Ether | Uses alkoxide and alkyl halide | High yield, well-established | Sensitive to steric hindrance |

| Peroxide-based | Uses hydroperoxy intermediates | Mild conditions, functional group tolerance | Less common, may require optimization |

| Acid-catalyzed Alkylation | Direct alkylation of phenol derivatives | Simplicity | Lower selectivity, possible side reactions |

The synthesis of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is best achieved via a multi-step route involving the preparation of a hydroxyethylbenzene intermediate, followed by efficient etherification with 3,7-dimethyl-6-octen-1-ol under basic, catalytic conditions. The choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and purity, with the Williamson ether synthesis remaining the most reliable and scalable method for laboratory and research applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds in the 3,7-dimethyl-6-octenyl groups to single bonds, resulting in saturated derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are typical.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Structural Influence on Reactivity: The 6-octenyl group in 67634-04-2 provides a single double bond, balancing stability and moderate reactivity. In contrast, the 2,6-octadienyl chains in 67634-02-0 introduce a conjugated diene system, which may enhance susceptibility to oxidation or polymerization .

Environmental Persistence: The larger molecular size and branched alkyl chains of 67634-04-2 suggest slower degradation in environmental matrices compared to shorter-chain analogs like 97752-21-1.

Regulatory Status: Only 67634-04-2 has explicit regulatory notes, reflecting its evaluation under CEPA. The absence of data for 67634-02-0 and 97752-21-1 highlights gaps in risk assessment for structurally related compounds .

Research Findings and Implications

- Synthetic Applications : Compounds like 67634-04-2 and its analogs may serve as intermediates in fragrance or polymer synthesis, leveraging their ether linkages and unsaturated chains for crosslinking or functionalization .

- Structure-Activity Relationships : The position and number of double bonds in the alkyl chains critically influence physicochemical behavior, suggesting tailored modifications could optimize performance in industrial applications .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene?

To confirm the structure and purity of this compound, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to identify functional groups and spatial arrangement. For example, the ethylbenzene core and bis-octenyloxy substituents can be resolved using deuterated solvents like CDCl₃ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) modes can verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Analyze characteristic stretches for ether (C-O-C, ~1100 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) groups to confirm functional integrity .

Basic: What synthetic routes are commonly used to synthesize (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene?

The synthesis typically involves:

Etherification : Reacting 1,2-bis(hydroxyethyl)benzene with 3,7-dimethyl-6-octenyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to form bis-ether linkages .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Optimization : Reaction yields depend on solvent polarity, temperature (60–80°C), and stoichiometric ratios of reagents .

Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkene groups .

- Handling : Use gloves and work in a fume hood to avoid inhalation or skin contact. Electrostatic discharge risks necessitate grounded equipment .

- Degradation Monitoring : Periodic NMR or TLC checks can detect decomposition (e.g., hydrolysis of ether bonds) .

Advanced: How can conflicting spectroscopic data be resolved during structural analysis?

Discrepancies in NMR or MS data may arise from:

- Stereochemical Isomerism : The octenyl chains may exhibit cis/trans isomerism, requiring NOESY or 2D-COSY NMR to resolve spatial interactions .

- Solvent Artifacts : Deuterated solvent impurities (e.g., residual CHCl₃ in CDCl₃) can obscure peaks; use high-purity solvents and baseline correction .

- Dynamic Effects : Temperature-dependent NMR (e.g., variable-temperature ¹H NMR) can clarify conformational flexibility in the ethylbenzene backbone .

Advanced: What strategies optimize reaction yields in the synthesis of this compound under varying conditions?

Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous acetone | Prevents hydrolysis of intermediates |

| Temperature | 70°C | Balances reaction rate vs. side reactions |

| Catalyst | K₂CO₃ (2.5 eq.) | Facilitates SN2 etherification |

| Reaction Time | 24–48 hours | Ensures complete substitution |

Reaction progress should be monitored via TLC (Rf ~0.5 in hexane:EtOAc 8:2) .

Advanced: What are the challenges in studying the compound’s interactions with biological targets?

- Lipophilicity : The long alkyl chains may hinder solubility in aqueous buffers; use DMSO/cremophor EL for in vitro assays .

- Metabolic Stability : Oxidative metabolism of the alkene groups (e.g., epoxidation) could complicate pharmacokinetic studies; employ liver microsome assays to assess metabolic pathways .

- Target Selectivity : Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes/receptors, but empirical validation via SPR or ITC is critical .

Advanced: How do structural modifications of the octenyl chains influence the compound’s physicochemical properties?

- Chain Length : Shorter chains (e.g., replacing C₈ with C₆) reduce logP values, improving solubility but potentially lowering membrane permeability .

- Stereochemistry : Cis-configured alkenes increase rigidity, affecting conformational dynamics in binding pockets .

- Functionalization : Introducing polar groups (e.g., hydroxyls) enhances water solubility but may reduce thermal stability .

Basic: What analytical methods quantify this compound in complex mixtures?

- HPLC-UV/Vis : Use a C18 column (acetonitrile/water gradient) with detection at 220–260 nm, calibrated against a pure standard .

- GC-MS : Suitable for volatile derivatives (e.g., silylated samples) to assess purity and degradation products .

Advanced: How can researchers address discrepancies between computational and experimental data in molecular modeling?

- Force Field Adjustments : Tailor parameters (e.g., AMBER vs. CHARMM) to better reflect the compound’s conformational energy landscape .

- Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to improve accuracy .

- Validation : Cross-check docking results with mutagenesis or competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.